
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- involves several steps. One common method includes the reaction of 1,3-dimethylxanthine with epichlorohydrin under basic conditions to introduce the oxiranylmethyl group at the 7-position of the purine ring . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The oxiranylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and affect cellular signaling pathways . These interactions contribute to its biological effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: 3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione.
Caffeine: 1,3,7-trimethylxanthine.
Theophylline: 1,3-dimethylxanthine.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-oxiranylmethyl)- is unique due to the presence of the oxiranylmethyl group at the 7-position, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
23146-07-8 |
|---|---|
Fórmula molecular |
C10H12N4O3 |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O3/c1-12-8-7(9(15)13(2)10(12)16)14(5-11-8)3-6-4-17-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
JNGNWSCREXDRBJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


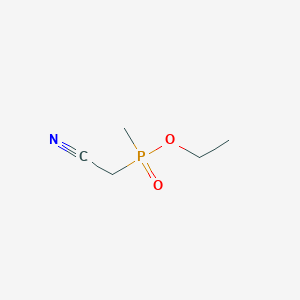

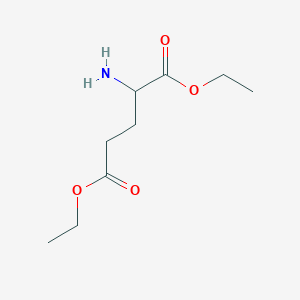
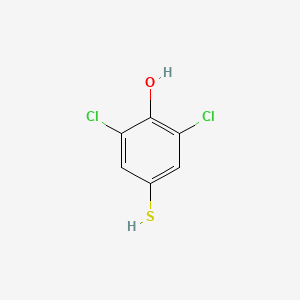

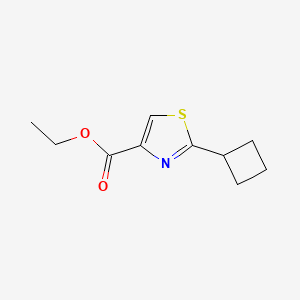
![10-Bromo-9-fluoro-3-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8795357.png)
![Decahydropyrrolo[3,4-b]pyrrolizin-6-ol](/img/structure/B8795365.png)
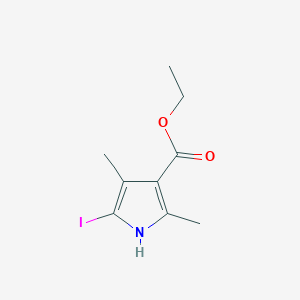




![3-isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B8795406.png)
